

CAS number and molecular structure of Methyl D-cysteinate hydrochloride

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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

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An In-Depth Technical Guide to Methyl D-cysteinate hydrochloride

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on **Methyl D-cysteinate hydrochloride**, a derivative of the amino acid D-cysteine. It covers its chemical identity, structural details, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its application in biomedical research, particularly in the context of reversing opioid-induced respiratory depression.

Chemical Identity and Molecular Structure

Methyl D-cysteinate hydrochloride is the hydrochloride salt of the methyl ester of D-cysteine. It is a chiral compound used as a building block in peptide synthesis and other chemical research.

- CAS Number: 70361-61-4[1][2][3][4]
- Molecular Formula: C₄H₁₀ClNO₂S[1][4]
- Synonyms: (S)-Cysteine methyl ester hydrochloride, Methyl 2-Amino-3-Mercaptopropanoate Hydrochloride, H-D-Cys-OMe·HCl[1][2]

Molecular Structure:



Physicochemical and Analytical Data

The key properties of **Methyl D-cysteinate hydrochloride** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | References |
|-------------------|--|--------------|
| Molecular Weight | 171.65 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [1][4][6][7] |
| Melting Point | 135-142 °C (decomposes) | [6][7] |
| Specific Rotation | $[\alpha]^{20}/D = +1.5^{\circ} \text{ to } +3.5^{\circ} \text{ (c=20,}$ MeOH) | [7] |
| Solubility | Soluble in Methanol, DMSO (requires sonication); Slightly soluble in water | [1][6][7] |

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) |[1] [4] |

Table 2: Analytical Parameters for Characterization

| Parameter | Method/Value | References |
|--------------------|---|------------|
| Purity Assay | >98.0% (lodometric Titration or NMR) | [4][7] |
| ¹ H NMR | See Protocol 2 for expected shifts. | [8] |

| HPLC-UV | C18 column, UV detection (often requires derivatization) |[5][9][10] |

Experimental Protocols



This section provides detailed methodologies for the synthesis, characterization, and a key research application of **Methyl D-cysteinate hydrochloride**.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of **Methyl D-cysteinate hydrochloride** from D-cysteine hydrochloride monohydrate using thionyl chloride in methanol. This is a standard Fischer esterification method for producing amino acid methyl esters.

Materials:

- D-cysteine hydrochloride monohydrate
- Anhydrous Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether (or tert-butyl methyl ether)
- Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, rotary evaporator

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend D-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of amino acid).
- Acid Catalyst Generation: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension over 15-30 minutes. This reaction is exothermic and generates HCl gas, which catalyzes the esterification. The reaction should be performed in a well-ventilated fume hood.[11][12]
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) for 1-3 hours. The suspension should dissolve to form a clear solution.[12][13]
- Workup: Cool the reaction mixture to room temperature. Remove the solvent (excess methanol) and any unreacted thionyl chloride by distillation under reduced pressure using a





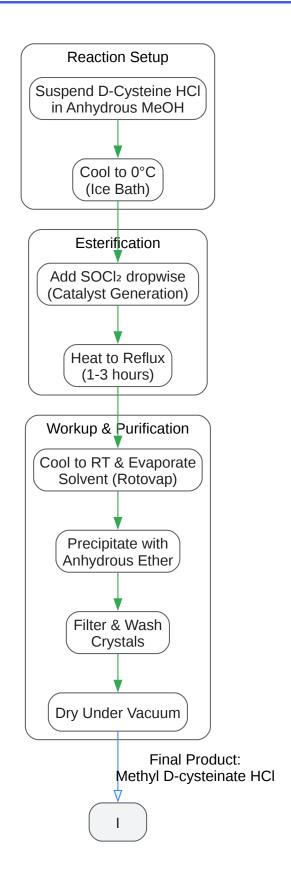


rotary evaporator.[12]

- Precipitation and Isolation: To the resulting residue (a viscous oil or solid), add anhydrous diethyl ether. This will cause the hydrochloride salt of the methyl ester to precipitate as a white solid.[11]
- Purification: Stir the suspension, then collect the crystalline product by vacuum filtration.
 Wash the crystals on the filter with two portions of cold anhydrous diethyl ether to remove any soluble impurities.
- Drying: Dry the purified Methyl D-cysteinate hydrochloride under vacuum to yield a white crystalline powder.

Visualization of Synthesis Workflow:





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Caption: Workflow for the synthesis of **Methyl D-cysteinate hydrochloride**.



Protocol 2: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the synthesized product.

Materials:

- Methyl D-cysteinate hydrochloride sample
- Deuterated solvent (e.g., DMSO-d₆, D₂O)
- NMR tubes
- NMR spectrometer

- Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.[14][15]
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak.
- Expected ¹H NMR Shifts: Based on the analogous L-isomer, the following approximate shifts are expected (in DMSO-d₆):
 - ~8.8 ppm (broad s, 3H): -NH₃+ protons.
 - \sim 4.4 ppm (m, 1H): α -CH proton.
 - ~3.8 ppm (s, 3H): -OCH₃ methyl protons.[8]
 - ~3.1 ppm (m, 2H): β-CH₂ protons.
 - ~2.0 ppm (t, 1H): -SH thiol proton.



Protocol 3: Quantification by HPLC-UV Analysis

This protocol provides a general framework for quantifying **Methyl D-cysteinate hydrochloride**. As cysteine lacks a strong UV chromophore, pre-column derivatization is often required for sensitive UV detection.

Materials:

- Methyl D-cysteinate hydrochloride standard and sample
- HPLC-grade solvents (Acetonitrile, Water)
- Buffer salts (e.g., ammonium acetate)
- Derivatizing agent (e.g., FMOC-Cl, Dansyl Chloride)
- HPLC system with UV detector, C18 column

- Standard Preparation: Prepare a stock solution of **Methyl D-cysteinate hydrochloride** of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or buffer). Create a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standards to a concentration within the calibration range.
- Derivatization (Example with FMOC-CI):[5]
 - To an aliquot of standard or sample, add a borate buffer to adjust the pH to ~9.0.
 - Add a solution of FMOC-Cl in acetonitrile.
 - Vortex and allow the reaction to proceed for a set time (e.g., 10-15 minutes) at room temperature.
 - Quench the reaction by adding an amino-containing reagent like glycine or by acidification.
- HPLC Analysis:



- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted).
- Mobile Phase B: Acetonitrile.
- Gradient: Run a suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized analyte.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to the absorbance maximum of the derivative (e.g., 265 nm for FMOC derivatives).[5]
- Injection Volume: 10-20 μL.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample by interpolation from the curve.

Application in Reversing Opioid-Induced Respiratory Depression (OIRD)

Opioids are potent analgesics, but their use is limited by the life-threatening side effect of respiratory depression. Research has shown that cysteine esters, including **Methyl D-cysteinate hydrochloride**, can counteract this effect.[6]

Mechanism of Action

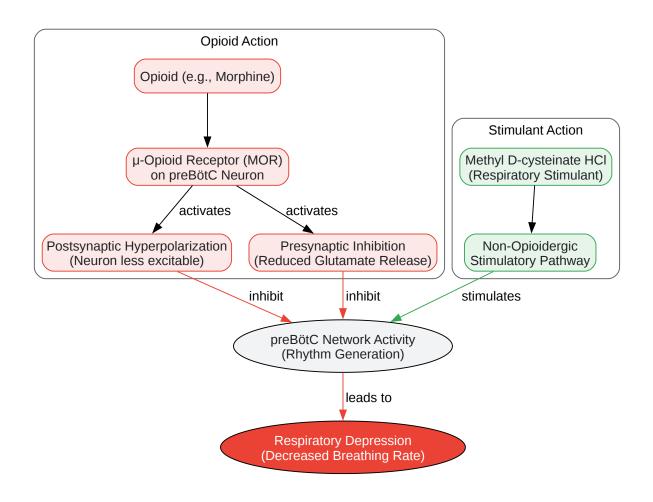
Opioids, such as morphine, bind to μ -opioid receptors (MOR) located on neurons within the brainstem's respiratory control center, the preBötzinger Complex (preBötC).[2][16] This binding leads to two primary inhibitory effects:

- Postsynaptic Inhibition: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reducing firing rate.[3]
- Presynaptic Inhibition: Suppression of voltage-gated Ca²⁺ channels, which reduces the release of excitatory neurotransmitters like glutamate.[1][3]



The combined result is a decrease in the frequency and regularity of the respiratory rhythm. Cysteine esters appear to act as respiratory stimulants through a non-opioidergic pathway, restoring respiratory function without compromising the analgesic effects of the opioid.[4][17]

Logical Diagram of OIRD and Reversal:



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Caption: Mechanism of opioid-induced respiratory depression and its reversal.



Protocol 4: In Vivo Model of OIRD Reversal in Rats

This protocol outlines the key steps for assessing the efficacy of **Methyl D-cysteinate hydrochloride** in reversing morphine-induced respiratory depression in a rat model.

Materials:

- Sprague Dawley rats (with surgically implanted venous catheters)
- Morphine sulfate solution (for IV administration)
- Methyl D-cysteinate hydrochloride solution (sterile, pH-adjusted for IV administration)
- Whole-body plethysmography system for monitoring ventilation
- Arterial blood gas analyzer

- Acclimation: Acclimate rats to the plethysmography chambers for several days prior to the experiment to minimize stress.
- Baseline Measurement: On the day of the experiment, place the rat in the chamber and record baseline respiratory parameters (frequency, tidal volume, minute ventilation) for at least 30 minutes.
- Induction of OIRD: Administer a bolus intravenous (IV) injection of morphine (e.g., 10 mg/kg) to induce respiratory depression.[4][6]
- Monitoring: Continuously monitor respiratory parameters. OIRD is typically established within 15 minutes, characterized by a significant decrease in breathing frequency and minute ventilation. An optional arterial blood sample can be taken to confirm changes in blood gases (increased pCO₂, decreased pO₂).
- Intervention: After confirming respiratory depression (e.g., at 15 minutes post-morphine), administer an IV bolus of Methyl D-cysteinate hydrochloride (e.g., 500 μmol/kg).[4] A control group would receive a vehicle (saline) injection.



- Post-Intervention Monitoring: Continue to record respiratory parameters and blood gases for at least 60 minutes post-intervention to assess the reversal of depressive effects.
- Data Analysis: Compare the changes in respiratory frequency, minute ventilation, and arterial pCO₂/pO₂ between the vehicle-treated and the **Methyl D-cysteinate hydrochloride**-treated groups. A successful reversal is indicated by a return of these parameters toward baseline levels.

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